Product packaging for 2-(Pentan-3-yl)pyrimidin-4-amine(Cat. No.:)

2-(Pentan-3-yl)pyrimidin-4-amine

Cat. No.: B13441565
M. Wt: 165.24 g/mol
InChI Key: TZAKZXZNWBWZKQ-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)pyrimidin-4-amine (CAS 1250530-29-0) is a high-purity organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. It is supplied for research purposes only. This compound belongs to the chemical class of pyrimidin-4-amines, which are recognized in medicinal chemistry as privileged scaffolds for the development of potent kinase inhibitors. Recent investigative studies have highlighted analogues featuring the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) core as highly effective candidates for the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme whose dysregulation is a significant contributor to various cancer types. These analogues demonstrate strong binding affinities and electrophilic properties within the CDK2 active site, stabilizing the protein and reducing structural fluctuations. The this compound serves as a versatile chemical building block for synthesizing such bioactive molecules. Its structure allows for further derivatization, enabling researchers to explore structure-activity relationships and optimize potency for specific therapeutic targets. This product is intended for laboratory research and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B13441565 2-(Pentan-3-yl)pyrimidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-pentan-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3,(H2,10,11,12)

InChI Key

TZAKZXZNWBWZKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NC=CC(=N1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Pentan 3 Yl Pyrimidin 4 Amine and Its Analogs

Strategic Approaches to Pyrimidine (B1678525) Ring System Construction

The foundational step in synthesizing 2-(pentan-3-yl)pyrimidin-4-amine is the construction of the pyrimidine ring itself. This can be achieved either by building the ring with the desired substituents already in place or by creating a core ring that is later functionalized.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a classical and highly effective method for assembling the pyrimidine core from acyclic precursors. These reactions typically involve the formation of a six-membered ring by combining a three-carbon component with a nitrogen-containing component.

One of the most prominent methods is the Pinner synthesis , which involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-keto ester) with an amidine. slideshare.netmdpi.comslideshare.net To synthesize a 2-substituted pyrimidine such as the target compound, the corresponding amidine is reacted with a suitable dicarbonyl compound. wikipedia.org For instance, the reaction of pentan-3-carboxamidine with a β-dicarbonyl compound that can provide the C4-amine and C6-hydrogen would be a direct route. The reaction is often catalyzed by either acid or base. slideshare.net

Another significant approach is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.org While traditionally used for synthesizing dihydropyrimidinones, modifications of this and other multicomponent reactions provide access to a wide variety of pyrimidine scaffolds. researchgate.net Many synthetic methods rely on the condensation of carbonyls with diamines, such as the synthesis of 4-methylpyrimidine (B18481) from 4,4-dimethoxy-2-butanone (B155242) and formamide. wikipedia.org These reactions offer a high degree of flexibility, allowing for the introduction of various substituents onto the pyrimidine ring by choosing the appropriate starting materials. mdpi.comasianpubs.org

Table 1: Overview of Common Cyclocondensation Reactions for Pyrimidine Synthesis
Reaction NameKey ReactantsTypical CatalystResulting Core StructureReference(s)
Pinner Synthesis 1,3-Dicarbonyl Compound + AmidineAcid or Base2-Substituted Pyrimidine wikipedia.org, slideshare.net, mdpi.com
Principal Synthesis β-Dicarbonyl Compound + Guanidine (B92328)---2-Aminopyrimidine wikipedia.org
Principal Synthesis β-Dicarbonyl Compound + Urea---2-Pyrimidinone wikipedia.org
Biginelli Reaction Aldehyde + β-Ketoester + Urea/ThioureaAcid (e.g., HCl)Dihydropyrimidinone/thione wikipedia.org

Cross-Coupling Strategies for Peripheral Functionalization

An alternative to building the ring with all substituents in place is to functionalize a pre-synthesized pyrimidine core. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon bonds at specific positions on the ring. rsc.org

The Suzuki-Miyaura coupling is arguably the most widely used of these methods for pyrimidine functionalization. acs.orgmdpi.com This reaction couples a halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov To install the pentan-3-yl group at the C2 position, one could couple 2-halopyrimidine with pentan-3-ylboronic acid. The electron-deficient nature of the pyrimidine ring makes it highly reactive in Suzuki couplings, often allowing even less reactive chloro-substrates to be used effectively. acs.orgmdpi.com

Other cross-coupling reactions like the Negishi coupling (using organozinc reagents) and reactions involving Grignard reagents have also been applied to pyrimidine systems. acs.org For example, an efficient SNAr approach using Grignard reagents has been developed for generating 2-alkyl pyrimidines from 2-sulfonylpyrimidines under mild, metal-free conditions. acs.org These methods provide a versatile toolkit for introducing the desired alkyl side-chain onto a pyrimidine scaffold.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Halopyrimidines
Halopyrimidine SubstrateBoronic AcidPalladium CatalystBaseSolventOutcomeReference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/WaterRegioselective C4-arylation mdpi.com
5-BromopyrimidineVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water5-Arylpyrimidine acs.org
2-Bromo-5-iodopyrimidineAryl boronic acidsPd(OAc)₂ / PPh₃K₂CO₃TolueneSelective coupling at C5 acs.org
2,4,6-TrichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterMono-, di-, or triphenylpyrimidine acs.org

Catalytic Systems in Pyrimidine Synthesis

Catalysis is central to the modern synthesis of pyrimidines and their derivatives, enabling reactions that would otherwise be inefficient or impossible. A variety of catalytic systems are employed, ranging from simple acids and bases to complex transition metal catalysts.

Palladium catalysts are paramount, especially for cross-coupling and amination reactions. Systems based on Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, combined with various phosphine (B1218219) ligands (e.g., XPhos, BINAP, Josiphos), are essential for Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.comresearchgate.netwikipedia.orgnih.gov The choice of ligand is crucial for tuning the catalyst's reactivity and stability, allowing for the coupling of a wide range of substrates under mild conditions. organic-chemistry.org

Copper catalysts are also utilized, particularly in Pinner-like syntheses and for certain C-N bond formations that are alternatives to the Ullmann reaction. mdpi.comacsgcipr.org

More recently, iridium-catalyzed multicomponent reactions have emerged as a sustainable method for pyrimidine synthesis. acs.org These reactions can assemble highly substituted pyrimidines directly from simple alcohols and amidines, proceeding through a sequence of catalytic dehydrogenation and condensation steps. acs.orgorganic-chemistry.org

Beyond metals, base catalysis is fundamental in many classical cyclocondensation reactions. researchgate.net Inorganic bases like potassium carbonate or strong bases like sodium ethoxide are frequently used to promote the necessary condensation steps for ring formation. wikipedia.orgnih.gov

Table 4: Catalytic Systems Employed in Pyrimidine Synthesis
Catalyst TypeExamplesApplication(s)Reference(s)
Palladium Complexes Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligands (XPhos, etc.)Suzuki Coupling, Buchwald-Hartwig Amination researchgate.net, mdpi.com, nih.gov, nih.gov
Copper Complexes Cu(0), Cu SaltsPinner-like reactions, C-N coupling mdpi.com, acs.org
Iridium Complexes PN⁵P-Ir-pincer complexesMulticomponent synthesis from alcohols acs.org, organic-chemistry.org
Acids/Bases HCl, K₂CO₃, NaOEtPinner Synthesis, Biginelli Reaction, SNAr slideshare.net, researchgate.net, nih.gov
Metal-Free K₂S₂O₈Oxidative annulation organic-chemistry.org

Development of Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to traditional catalysis. In the context of pyrimidine synthesis, organocatalysts such as proline and thiourea derivatives have shown promise in facilitating key bond-forming reactions.

One of the foundational approaches to pyrimidine synthesis is the condensation of an amidine with a β-dicarbonyl compound or its equivalent. Organocatalysis can play a crucial role in this transformation through various activation modes. For instance, enamine catalysis, a cornerstone of organocatalysis, can be employed to activate ketones, making them more susceptible to nucleophilic attack by amidines. mdpi.comnih.govyoutube.com Chiral secondary amines, such as proline and its derivatives, can react with a ketone to form a nucleophilic enamine intermediate. nih.govyoutube.com This enamine then reacts with an amidine, followed by cyclization and dehydration to yield the pyrimidine ring. The general mechanism of enamine catalysis in the synthesis of a 2-alkylpyrimidin-4-amine is depicted below.

Table 1: Key Features of Organocatalytic Approaches to Pyrimidine Synthesis

Catalytic ApproachCatalyst ExampleKey IntermediateAdvantages
Enamine CatalysisL-ProlineEnamineMetal-free, potential for asymmetry, mild reaction conditions. mdpi.comnih.govyoutube.com
Thiourea CatalysisBifunctional ThioureasHydrogen-bonded complexActivation of electrophiles, potential for enantioselectivity.

While direct examples for the synthesis of this compound using these specific organocatalysts are not extensively documented, the principles of enamine and thiourea catalysis provide a strong foundation for developing such methodologies. The reaction would likely involve the condensation of guanidine (as the amidine source for the 4-amino group) with a β-keto ester or a related precursor to pentan-3-one, activated by an appropriate organocatalyst.

Exploration of Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrimidines are no exception. Catalysts based on copper and iridium have been successfully employed in multicomponent reactions to construct the pyrimidine scaffold with high efficiency and regioselectivity. mdpi.comorganic-chemistry.orgrsc.org

A notable example is the copper(II)-catalyzed [3 + 2 + 1] annulation for the synthesis of pyrimidine derivatives. organic-chemistry.org This method utilizes an amidine, a ketone, and N,N-dimethylaminoethanol (DMEA) as a one-carbon donor. The reaction proceeds via the oxidation of DMEA to generate an iminium species, which then undergoes a cascade reaction with the amidine and ketone to form the pyrimidine ring. This approach has demonstrated broad functional group tolerance and provides a versatile route to various substituted pyrimidines. organic-chemistry.org

Another powerful strategy is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. mdpi.comrsc.org This sustainable method involves a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. The use of specific PN5P–Ir–pincer complexes allows for the efficient and regioselective formation of C-C and C-N bonds, leading to highly decorated pyrimidines in excellent yields. rsc.org

Table 2: Comparison of Metal-Catalyzed Syntheses of Pyrimidine Analogs

Metal CatalystReaction TypeStarting MaterialsKey Advantages
Copper(II) Bromide[3+2+1] AnnulationAmidine, Ketone, DMEAEco-friendly, good functional group tolerance, versatile. organic-chemistry.org
Iridium-Pincer ComplexMulticomponent SynthesisAmidine, AlcoholsHigh regioselectivity, sustainable (H2 and H2O byproducts), high yields. mdpi.comrsc.org

These metal-catalyzed methodologies offer a direct and efficient pathway to 2-alkyl-substituted pyrimidines and could be readily adapted for the synthesis of this compound. For instance, the copper-catalyzed approach could utilize guanidine, pentan-3-one, and DMEA as the building blocks.

Sustainable Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance efficiency. The synthesis of this compound and its analogs can significantly benefit from the application of these principles.

Solvent-Minimization and Aqueous Reaction Environments

A major contributor to waste in chemical synthesis is the use of volatile organic solvents. Efforts to mitigate this include the development of solvent-free reaction conditions and the use of water as a benign reaction medium. Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free synthesis of pyrimidine derivatives, often with quantitative yields and simplified work-up procedures. nih.gov These techniques rely on mechanical energy to initiate reactions, eliminating the need for bulk solvents. nih.gov

Furthermore, conducting reactions in water offers significant environmental and safety advantages. While the hydrophobic nature of many organic reactants can be a challenge, the use of "on-water" conditions, where the reaction occurs at the interface of immiscible reactants and water, has been shown to accelerate certain reactions. Research on the amination of chloropyrimidines has demonstrated that water can be a superior solvent compared to organic alternatives in some cases, leading to faster reaction rates.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Synthetic methodologies with high atom economy are inherently more sustainable as they generate less waste.

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. mdpi.comrsc.org By combining three or more reactants in a single step to form a complex product, MCRs minimize the number of synthetic operations and the generation of byproducts. The aforementioned iridium-catalyzed synthesis of pyrimidines from amidines and alcohols is an excellent example of an atom-economical process, where the only byproducts are water and hydrogen. mdpi.comrsc.org

The classical Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine, can also be designed to be highly atom-economical, especially when the reaction proceeds via a condensation-cyclization sequence with the elimination of only water. mdpi.comwikipedia.org

Table 3: Green Chemistry Metrics in Pyrimidine Synthesis

PrincipleApproachExampleOutcome
Solvent MinimizationMechanochemistry (Ball-milling)Synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dionesSolvent-free, quantitative yields, simple work-up. nih.gov
Aqueous Media"On-water" synthesisAmination of chloropyrimidinesReduced use of organic solvents, potentially faster reactions.
Atom EconomyMulticomponent ReactionsIridium-catalyzed synthesis from amidines and alcoholsHigh efficiency, minimal waste (H2O, H2 byproducts). mdpi.comrsc.org

By prioritizing these sustainable principles, the synthesis of this compound can be achieved through pathways that are not only chemically efficient but also environmentally responsible.

Computational and Theoretical Investigations of 2 Pentan 3 Yl Pyrimidin 4 Amine

Quantum Chemical Studies

Quantum chemical studies investigate the electronic properties and reactivity of a molecule from first principles. For a molecule like 2-(Pentan-3-yl)pyrimidin-4-amine, these studies would provide deep insights into its stability, reactivity, and potential interaction mechanisms.

Electronic Structure Elucidation and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating chemical reactions. In a study on 2-amino-5-nitropyrimidine, a related compound, the calculated HOMO-LUMO energies showed that charge transfer occurs within the molecule. nih.gov For this compound, the electron-rich aminopyrimidine core would likely dominate the HOMO, particularly the nitrogen atoms of the amino group and the ring, while the LUMO would be distributed over the pyrimidine (B1678525) ring. The pentyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO compared to an unsubstituted 2-aminopyrimidine.

Table 1: Hypothetical Electronic Properties of this compound This table is illustrative, based on general principles of computational chemistry for similar molecules, as direct experimental or calculated values for this specific compound are not available in the cited literature.

ParameterPredicted Value RangeSignificance
HOMO Energy -6.0 to -7.0 eVIndicates electron-donating capability.
LUMO Energy -1.0 to -2.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 4.0 to 5.0 eVDetermines chemical reactivity and stability.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites (Fukui functions)

Fukui functions are used in computational chemistry to predict which atoms in a molecule are most likely to be attacked by electrophiles or nucleophiles. These functions are derived from changes in electron density as electrons are added or removed.

Site of Nucleophilic Attack (Electrophilic Site): The region where the Fukui function f+(r) is largest is most susceptible to attack by a nucleophile. For this compound, this would likely be the carbon atoms within the pyrimidine ring, which are rendered electron-deficient by the electronegative nitrogen atoms.

Site of Electrophilic Attack (Nucleophilic Site): The region where the Fukui function f-(r) is largest indicates the most probable site for an electrophile to attack. This is expected to be the exocyclic amino group and the ring nitrogen atoms, which possess lone pairs of electrons.

This analysis helps in understanding the regioselectivity of reactions involving the molecule.

Thermodynamic Parameters of Reaction Pathways

Computational methods can predict various thermodynamic parameters that are crucial for understanding reaction mechanisms.

Bond Dissociation Enthalpy (BDE): BDE measures the energy required to break a specific bond homolytically. For this compound, calculating the BDE for the C-N bond of the amino group or the C-C bonds within the pentyl group would indicate their relative stabilities and the likelihood of fragmentation at those sites.

Ionization Potential (IP): This is the energy required to remove an electron from the molecule, which is directly related to the HOMO energy. A lower ionization potential indicates that the molecule can be more easily oxidized.

Electron Transfer Enthalpy (ETE): This parameter is related to the energy change when a molecule accepts an electron, which is associated with the LUMO energy. It provides insight into the molecule's behavior as an oxidizing or reducing agent.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, including how they interact with each other.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other in a condensed phase (solid or liquid) is determined by intermolecular forces. These interactions are vital for understanding physical properties like melting point, boiling point, and solubility.

Hydrogen Bonding Networks: The primary intermolecular interaction for this molecule would be hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. researchgate.net This can lead to the formation of dimers or larger networks, which significantly stabilize the system. Studies on similar aminopyrimidine and aminopyridine systems confirm the importance of such interactions. researchgate.netnih.gov

Van der Waals Forces: The nonpolar pentyl group will primarily interact through weaker van der Waals forces, specifically London dispersion forces, with other molecules. youtube.com

Table 2: Key Intermolecular Interactions for this compound This table summarizes the expected interactions based on the functional groups present in the molecule.

Interaction TypeParticipating GroupsRelative StrengthSignificance
Hydrogen Bonding Amino group (donor) with Ring Nitrogens (acceptor)StrongDictates crystal packing and physical properties. researchgate.netmdpi.com
π-π Stacking Pyrimidine Ring - Pyrimidine RingModerateContributes to the stability of molecular aggregates.
Van der Waals Forces Pentyl Group - Pentyl GroupWeakInfluences solubility in nonpolar solvents and contributes to overall packing. youtube.com

Mechanistic Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the complex reaction mechanisms that are often difficult to probe experimentally. Through the use of quantum chemical calculations, a detailed picture of the reaction pathways, including the characterization of transient species such as transition states and intermediates, can be achieved. This section focuses on the computational exploration of the synthesis of this compound, likely formed through the condensation of a β-dicarbonyl compound or its equivalent with an amidine, a common route for pyrimidine synthesis.

Transition State Characterization and Reaction Pathway Mapping

The synthesis of the pyrimidine ring of this compound is proposed to proceed through a multi-step mechanism. A plausible synthetic route involves the reaction of a pentan-3-yl-substituted amidine with a suitable three-carbon building block, such as malondialdehyde or a related enone. Computational modeling, typically employing Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of this transformation.

The reaction pathway is believed to commence with the nucleophilic attack of the amidine on a carbonyl group of the three-carbon synthon. This is followed by a series of intramolecular cyclization and dehydration steps. Each of these elementary steps proceeds through a specific transition state, which represents the highest energy point along the reaction coordinate for that step.

The characterization of these transition states is a key outcome of computational investigations. By locating and analyzing the geometry and vibrational frequencies of the transition states, chemists can confirm the nature of the reaction pathway and understand the structural changes that occur during the reaction. For instance, in the cyclization step, the transition state would show the partial formation of the new carbon-nitrogen bond that leads to the pyrimidine ring.

A representative reaction pathway for the formation of a 2-alkyl-4-aminopyrimidine is outlined below, with key intermediates and transition states that would be subject to computational characterization.

StepDescriptionKey Species
1Nucleophilic attack of amidine on the carbonyl groupReactants, Intermediate 1 (addition product)
2Intramolecular cyclizationIntermediate 1, Transition State 1 (TS1)
3DehydrationIntermediate 2 (cyclic hemiaminal), Transition State 2 (TS2)
4TautomerizationIntermediate 3 (dihydropyrimidine), Product

This table presents a generalized pathway. The exact nature and sequence of intermediates and transition states can vary based on the specific reactants and reaction conditions.

Kinetic and Thermodynamic Aspects of Elementary Steps

Furthermore, the calculation of the change in Gibbs free energy (ΔG) for each step reveals its thermodynamic favorability. A negative ΔG indicates a spontaneous process, while a positive ΔG suggests an energetically unfavorable step that may require an external energy input.

For the synthesis of a 2-alkyl-4-aminopyrimidine, it is anticipated that the initial nucleophilic attack and the subsequent cyclization are thermodynamically favorable. The dehydration step, which leads to the aromatic pyrimidine ring, is typically a strong driving force for the reaction, exhibiting a significant negative ΔG.

A hypothetical data table illustrating the type of kinetic and thermodynamic data obtained from computational studies for the synthesis of a 2-alkyl-4-aminopyrimidine is presented below.

StepActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
Amidine Addition15-20-5 to -10
Cyclization10-15-10 to -15
Dehydration20-25 (rate-determining)-20 to -30

The values in this table are representative and are based on computational studies of analogous pyrimidine syntheses. The actual values for this compound would require specific calculations.

Computational Approaches to Structure-Reactivity Relationship Methodologies

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of chemistry. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this regard. nih.govresearchgate.net QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.gov

For a class of compounds like aminopyrimidines, QSAR models can be developed to predict their reactivity in various chemical transformations or their potency as inhibitors of a particular biological target. nih.govresearchgate.net These models are built upon a set of calculated molecular descriptors that quantify different aspects of the molecule's structure.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of aminopyrimidine derivatives with known reactivity data is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed reactivity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

For this compound and its analogs, a QSAR study could elucidate how variations in the alkyl substituent at the 2-position and substitutions on the pyrimidine ring affect a particular property of interest.

Below is a table of commonly used molecular descriptors in QSAR studies of aminopyrimidine derivatives and their potential influence on reactivity.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Reactivity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyHigher HOMO energy can indicate greater nucleophilicity.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyLower LUMO energy can suggest higher susceptibility to nucleophilic attack.
Mulliken Atomic ChargesDistribution of charges can highlight reactive sites within the molecule.
Steric Molar VolumeCan influence the accessibility of reactive sites to other molecules.
Surface AreaLarger surface area may lead to increased intermolecular interactions.
Topological Wiener IndexRelates to the branching of the molecular structure.

By establishing a statistically significant QSAR model, researchers can predict the reactivity of novel aminopyrimidine derivatives without the need for their synthesis and experimental testing, thereby accelerating the discovery of compounds with desired properties.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , no specific ¹H NMR, ¹³C NMR, mass spectrometry, or infrared (IR) and Raman spectroscopy data could be located in the available scientific literature and chemical databases.

The synthesis and detailed characterization of this compound have not been published in a manner that would provide the necessary experimental values for a thorough spectroscopic analysis as outlined in the requested article structure. While information exists for structurally related pyrimidine derivatives, direct extrapolation of this data would not provide a scientifically accurate representation for the specific compound .

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables for the following sections:

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 Pentan 3 Yl Pyrimidin 4 Amine

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Without access to primary experimental data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental analysis would be required to characterize 2-(pentan-3-yl)pyrimidin-4-amine and obtain the data necessary to fulfill the detailed request.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. For a chiral molecule like this compound, which contains a stereocenter at the third position of the pentyl group, SC-XRD can distinguish between the (R) and (S) enantiomers.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. In studies of various pyrimidine (B1678525) derivatives, SC-XRD has been successfully used to characterize molecular structures in detail. mdpi.comnih.gov For new pyrazolo[3,4-d]pyrimidine derivatives, for instance, SC-XRD was used to elucidate the final structures and analyze intermolecular interactions. mdpi.com

The crystallographic data obtained for a representative aminopyrimidine derivative would typically be presented as shown in Table 1. This data allows for the precise determination of the molecular geometry and the study of non-covalent interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

Table 1: Hypothetical Crystallographic Data for a 2-Alkyl-4-aminopyrimidine Derivative

Parameter Value
Empirical Formula C₉H₁₅N₃
Formula Weight 165.24
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 12.456(5)
β (°) 105.34(2)
Volume (ų) 1045.6(7)
Z 4
Calculated Density (g/cm³) 1.050

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. This method is crucial for identifying the crystalline form (polymorph) of a substance, assessing its purity, and monitoring its stability. mdpi.com

In the pharmaceutical industry, different polymorphs of an active ingredient can have different physical properties, such as solubility and bioavailability. PXRD patterns serve as a "fingerprint" for a specific crystalline phase. mdpi.com The analysis of a sample of this compound would involve recording the intensity of scattered X-rays as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks, can be used to confirm the identity of the crystalline phase or to detect the presence of impurities or different polymorphic forms.

Chromatographic Method Development for Purity and Isolation

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable analytical tools.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a powerful technique for the separation, identification, and quantification of compounds. creative-proteomics.com The development of a robust HPLC method is critical for assessing the purity of synthesized this compound and for isolating it from reaction byproducts or starting materials.

Method optimization involves selecting the appropriate stationary phase (column), mobile phase composition, and detector. For aminopyrimidine compounds, which possess moderate polarity, reverse-phase HPLC is often employed. creative-proteomics.com A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

The optimization process aims to achieve good resolution between the main compound peak and any impurity peaks, as well as a reasonable analysis time. researchgate.net Key parameters to be optimized are listed in Table 2.

Table 2: Parameters for HPLC Method Optimization

Parameter Typical Range/Options Purpose
Column C8, C18, Phenyl Selection of stationary phase for optimal retention and selectivity.
Mobile Phase Acetonitrile/Water, Methanol/Water Adjusting solvent strength to control retention time.
Buffer (pH) Phosphate, Acetate (pH 3-8) Controlling the ionization state of the analyte to improve peak shape.
Flow Rate 0.8 - 1.5 mL/min Affects analysis time and separation efficiency.
Column Temp. 25 - 40 °C Influences retention time and viscosity of the mobile phase.
Detection UV-Vis (e.g., 254 nm) Selected based on the chromophore of the analyte for sensitive detection.

A validated HPLC method can be used to determine the purity of this compound with high accuracy and precision.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. While many pyrimidine derivatives have low volatility, GC can be an effective method, particularly for analyzing more volatile starting materials, byproducts, or after appropriate derivatization. semanticscholar.org

For the analysis of pyrimidine bases, derivatization is often necessary to increase their volatility and thermal stability. semanticscholar.orgnih.govresearchgate.net Reagents such as silylating agents (e.g., bis(trimethylsilyl)trifluoroacetamide) can be used to convert the amine group into a less polar and more volatile silyl (B83357) derivative. semanticscholar.org An alternative is to use ethyl chloroformate as a derivatizing reagent. researchgate.net

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5). researchgate.net The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated components are then detected, commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov A GC-MS combination provides not only retention time data but also mass spectra, which can be used for definitive identification of volatile species in the sample. oup.com

Role and Reactivity of 2 Pentan 3 Yl Pyrimidin 4 Amine in Broader Chemical Transformations

Application as a Synthetic Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the pyrimidine (B1678525) core of 2-(Pentan-3-yl)pyrimidin-4-amine makes it a valuable intermediate in the synthesis of more elaborate molecules. Its utility is particularly evident in its roles as a precursor for other heterocyclic systems and as a foundational scaffold for the design of new chemical entities.

Precursor in Heterocyclic Compound Construction

The this compound structure serves as a key starting material for the synthesis of a variety of other heterocyclic compounds. The pyrimidine ring itself is a common feature in many biologically active molecules, and the amino group at the 4-position provides a reactive handle for further chemical transformations. nih.govnih.gov For instance, the amino group can undergo reactions such as acylation, alkylation, and condensation to introduce new functionalities or to build entirely new ring systems fused to the pyrimidine core.

General synthetic strategies for pyrimidine derivatives often involve the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. nih.gov The synthesis of 2-aminopyrimidines, in particular, can be achieved through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.gov This modular approach allows for the introduction of diverse substituents, including the pentan-3-yl group, providing a pathway to a wide array of tailored heterocyclic structures.

Scaffold for Design of Novel Chemical Entities

The pyrimidine scaffold is a highly privileged motif in medicinal chemistry, recognized for its presence in numerous therapeutic agents. nih.gov The this compound molecule, with its distinct substitution pattern, can act as a foundational framework for the rational design of novel chemical entities with potential biological activity. The bulky and hydrophobic pentan-3-yl group can influence the molecule's interaction with biological targets, potentially enhancing binding affinity and selectivity.

Participation in Novel Chemical Reaction Development

The unique electronic and steric properties of this compound make it an interesting substrate for exploring new chemical reactions and reactivity patterns.

Investigations into Unconventional Reactivity Patterns

While the general reactivity of pyrimidines is well-established, the specific influence of the 2-(pentan-3-yl) substituent on the reactivity of the pyrimidine ring in this compound warrants further investigation. The electron-donating nature of the amino group at the 4-position activates the ring towards certain reactions, while the steric bulk of the pentan-3-yl group at the 2-position can direct reactions to specific sites or hinder reactions that are common for less substituted pyrimidines.

Electrophilic substitution on the pyrimidine ring, for instance, is generally less facile than in pyridine (B92270) but typically occurs at the 5-position, which is the least electron-deficient carbon atom. nih.gov The interplay between the electronic effects of the amino group and the steric hindrance of the pentan-3-yl group could lead to unconventional regioselectivity in such reactions, opening up new avenues for the functionalization of the pyrimidine core.

Exploration of Catalytic Properties of Derived Systems

The pyrimidine nucleus and its derivatives can serve as ligands for transition metals, forming complexes that may exhibit catalytic activity. The nitrogen atoms in the pyrimidine ring of this compound, along with the exocyclic amino group, can coordinate to metal centers. The nature of the substituents on the pyrimidine ring can modulate the electronic and steric environment of the metal, thereby influencing the catalytic performance of the resulting complex.

While specific research into the catalytic properties of systems derived from this compound is not yet prevalent, the broader field of pyrimidine-based catalysts suggests potential applications in various organic transformations. The development of chiral catalysts based on this scaffold could also be a promising area of research for asymmetric synthesis.

Fundamental Chemical Principles Exemplified by Pyrimidine Amines

The structure and reactivity of this compound serve to illustrate several fundamental principles of organic and heterocyclic chemistry.

The pyrimidine ring is an aromatic heterocycle, similar to benzene (B151609) and pyridine, but with two nitrogen atoms at positions 1 and 3. nih.gov This arrangement of nitrogen atoms significantly influences the electronic distribution within the ring, making it more electron-deficient than benzene. The presence of the amino group at the 4-position, a strong electron-donating group, counteracts this effect to some extent, activating the ring towards certain types of reactions.

The table below summarizes some of the key chemical properties of pyrimidine and its derivatives, providing context for the characteristics of this compound.

PropertyDescriptionReference
Aromaticity The pyrimidine ring is an aromatic heterocycle, fulfilling Hückel's rule. nih.gov
Basicity Pyrimidine is a weak base, with the ring nitrogen atoms being the primary sites of protonation. nih.gov
Reactivity The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while electrophilic substitution is less favorable and typically occurs at the C-5 position. nih.gov
Hydrogen Bonding The nitrogen atoms in the ring and the amino substituent can act as hydrogen bond acceptors and donors, respectively, which is crucial for their biological activity. nih.gov

Tautomerism and Aromaticity in Pyrimidine Systems

The introduction of substituents, such as the amino group in this compound, can significantly modulate the electronic properties and tautomeric equilibria of the pyrimidine system. Aminopyrimidines can exist in two primary tautomeric forms: the amino form and the imino form. In the case of this compound, this equilibrium is between this compound (the amino form) and 2-(pentan-3-yl)-1,4-dihydropyrimidin-4-imine (the imino form).

Generally, for 4-aminopyrimidines, the amino tautomer is the predominant and more stable form under normal conditions. This stability is attributed to the preservation of the aromatic character of the pyrimidine ring. In the imino form, the sp3-hybridized carbon atom in the ring disrupts the continuous π-conjugation, leading to a loss of aromaticity and a less stable structure.

Electronic Effects of Amine Substituents on Ring Reactivity

The amine substituent at the 4-position of the pyrimidine ring plays a crucial role in dictating the molecule's reactivity. The nitrogen of the amino group possesses a lone pair of electrons that can be delocalized into the pyrimidine ring through resonance. This electron-donating resonance effect significantly increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.

In the pyrimidine ring, the two nitrogen atoms are electron-withdrawing, making the ring generally electron-deficient and less reactive towards electrophilic substitution compared to benzene. researchgate.net However, the strong activating effect of the amino group can overcome this inherent deactivation. The donation of the nitrogen's lone pair into the ring system increases the nucleophilicity of the ring carbons, making electrophilic attack more favorable. researchgate.net Electrophilic substitution, when it occurs, is directed primarily to the C-5 position, which is ortho to the activating amino group and not adjacent to a deactivating ring nitrogen.

Future Perspectives and Emerging Research Avenues in Pyrimidine 4 Amine Chemistry

Development of Asymmetric Synthetic Routes for Chiral Pyrimidine (B1678525) Analogs

The introduction of chirality into drug molecules is a cornerstone of modern pharmaceutical design, as different enantiomers can exhibit vastly different biological activities. rsc.org While the parent compound, 2-(pentan-3-yl)pyrimidin-4-amine, is achiral, the synthesis of its chiral analogs through modification of the alkyl substituent or the pyrimidine ring represents a significant research frontier.

Future research could focus on developing asymmetric routes to analogs such as 2-(pentan-2-yl)pyrimidin-4-amine. Methodologies for the enantioselective synthesis of chiral pyrimidyl alkanols have been successfully developed, for instance, through the addition of dialkylzincs to pyrimidine-5-carbaldehydes in the presence of chiral amino alcohols like (1S,2R)-N,N-dibutylnorephedrine (DBNE), achieving high enantiomeric excess (up to 94% e.e.). nih.gov Another powerful approach involves biocatalysis, using enzymes like DHAP-dependent aldolases to catalyze asymmetric aldol (B89426) additions, which has been applied to the synthesis of chiral acyclic nucleoside analogues. Current time information in Powiat rzeszowski, PL. These established methods could be adapted to generate single-enantiomer versions of chiral analogs of the target compound, enabling detailed investigation of their stereospecific interactions with biological targets. rsc.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Pyrimidines

MethodDescriptionKey FeaturesPotential Application to Analogs
Chiral Catalysis Enantioselective alkylation of pyrimidine aldehydes using dialkylzincs with a chiral catalyst (e.g., DBNE). nih.govHigh enantioselectivity (up to 94% e.e.). nih.govSynthesis of chiral pyrimidyl alkanols as precursors. nih.gov
Biocatalysis Use of enzymes (e.g., aldolases) for stereospecific reactions. Current time information in Powiat rzeszowski, PL.High specificity, environmentally friendly conditions. Current time information in Powiat rzeszowski, PL.Production of chiral building blocks for synthesis. Current time information in Powiat rzeszowski, PL.
Chiral Pool Synthesis Starting from naturally occurring chiral molecules. rsc.orgAccess to specific stereoisomers based on starting material availability. rsc.orgPotentially less flexible for novel structures.
Chiral Resolution Separation of a racemic mixture. rsc.orgApplicable post-synthesis; may involve chiral chromatography. nih.govA viable, though often less efficient, alternative to asymmetric synthesis. rsc.org

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction

For this compound, an AI model would analyze the structure and suggest potential synthetic strategies. A common route to pyrimidines is the Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine. chemrxiv.org An AI tool could identify 2-ethyl-pentanamidine and a suitable 3-carbon carbonyl equivalent as potential precursors. Modern AI approaches employ deep learning and graph neural networks to not only predict reactants but also to suggest reaction conditions and forecast potential yields, significantly streamlining the research and development process. ucsf.edusonar.chnih.gov By integrating retrosynthesis knowledge into the AI's search algorithm, these tools can prioritize routes that are more likely to be successful in a laboratory setting. acs.org

In Situ Spectroscopic Monitoring of Pyrimidine Synthesis Pathways

Understanding the kinetics, mechanisms, and transient intermediates in a chemical reaction is crucial for optimization and scale-up. The synthesis of substituted pyrimidines can be complex, and traditional offline analysis may miss critical details. nih.govnih.gov The application of in situ spectroscopic techniques, particularly real-time nuclear magnetic resonance (NMR) spectroscopy, offers a powerful window into these processes.

Recent studies have demonstrated the use of ultrafast 2D NMR to monitor the one-pot synthesis of alkylpyrimidines from aliphatic ketones. nih.govnih.gov This technique allows for the collection of thousands of 2D NMR datasets over the course of a reaction, enabling the direct observation of reactant consumption, product formation, and the rise and fall of previously unconfirmed intermediates. nih.govacs.org Applying this methodology to the synthesis of this compound could provide unprecedented insight. Researchers could track the cyclization process in real-time, identify potential side-products, and precisely determine the optimal reaction time, temperature, and reagent stoichiometry, leading to a more efficient and robust synthetic protocol.

Exploration of Bio-orthogonal Reactivity of Pyrimidine Derivatives

Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes. wikipedia.orgnih.gov This field has opened new frontiers in chemical biology, allowing for the precise labeling and tracking of biomolecules in real-time. nih.gov Functionalizing a molecule like this compound with a "bio-orthogonal handle" could enable its use as a chemical probe to study biological systems.

Several bio-orthogonal reactions are well-suited for pyrimidine derivatives:

Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne (like trans-cyclooctene (B1233481) or norbornene). wikipedia.org The reaction is exceptionally fast and specific. acs.org Replacing a pyridine (B92270) ring with a pyrimidine in certain tetrazine derivatives has been shown to improve reaction rates. nih.gov An analog of this compound could be developed to incorporate a strained alkene, allowing it to be selectively tagged with a tetrazine-functionalized fluorophore or affinity label.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Often called "copper-free click chemistry," this reaction between a cyclooctyne (B158145) and an azide (B81097) is a cornerstone of bio-orthogonal chemistry. nih.gov 5-azidopyrimidine nucleosides have been shown to react efficiently with cyclooctynes, providing a fluorescent product directly. nih.gov A derivative of this compound could be synthesized with an azide or cyclooctyne group, preparing it for SPAAC ligation.

Photoclick Chemistry: These reactions are triggered by light, offering exceptional spatiotemporal control. nih.govnih.gov For example, light can be used to generate reactive nitrilimines from tetrazoles, which then undergo cycloaddition with alkynes. researchgate.net Designing a photo-activatable version of this compound would allow researchers to initiate its conjugation to a target at a specific time and location within a biological sample.

Table 2: Key Bio-orthogonal Reactions for Pyrimidine Derivatives

ReactionReactantsKey AdvantageReference
Tetrazine Ligation Tetrazine + Strained Alkene/AlkyneExtremely fast kinetics, no catalyst needed. wikipedia.orgacs.org
SPAAC (Copper-Free Click) Azide + CyclooctyneHigh biocompatibility, widely used. nih.govnih.gov
Photoclick Chemistry e.g., Tetrazole + Alkyne (with light)Spatiotemporal control via light activation. nih.govnih.gov

Advanced Spectroscopic Techniques for Dynamic Process Characterization

Beyond synthesis monitoring, advanced spectroscopic techniques are vital for characterizing the structure, dynamics, and interactions of molecules like this compound. While standard NMR and mass spectrometry provide basic structural confirmation, more sophisticated methods are needed to understand its behavior in complex environments.

Multidimensional NMR techniques, similar to those used for in situ monitoring, can be applied to study conformational changes, protonation states, and intramolecular interactions under various conditions. nih.gov For example, pH-dependent 15N NMR spectroscopy has been used to probe the pKa and hydrogen bonding network of pyrimidine-based photoproducts, revealing insights into their chemical nature. nih.gov Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy and circular dichroism (CD) can be used to study the interaction of pyrimidine derivatives with biomolecules, such as DNA or proteins, revealing changes in secondary structure upon binding. researchgate.net These advanced methods would be essential in elucidating the mechanism of action if this compound or its derivatives are found to have biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-(Pentan-3-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrimidine derivatives like this compound often employs nucleophilic substitution reactions. For example, reacting 4-chloropyrimidine with a pentan-3-amine precursor in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like DMF at 80–100°C can yield the target compound . Optimization involves:

  • Temperature control : Elevated temperatures (≥80°C) improve reaction kinetics but must avoid decomposition.
  • Solvent selection : DMF enhances nucleophilicity of the amine, while THF may reduce side reactions.
  • Catalyst use : Transition-metal catalysts (e.g., Pd for Suzuki couplings) enable cross-coupling with complex substituents .
    Purity is monitored via TLC or HPLC, with recrystallization in ethanol/water mixtures to isolate high-purity crystals .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure and purity of this compound?

  • 1H/13C NMR : Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm for aromatic H) and the pentan-3-yl chain (δ 0.8–1.5 ppm for methyl/methylene groups). Carbon signals for the pyrimidine ring appear at δ 150–160 ppm .
  • IR spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidine backbone .
    Purity is validated by sharp NMR peaks and absence of extraneous MS signals .

Q. What physicochemical properties (e.g., solubility, logP) influence the biological activity of this compound?

  • LogP : Calculated via HPLC or shake-flask methods, the pentan-3-yl group increases hydrophobicity (logP ~2.5–3.5), impacting membrane permeability .
  • Solubility : Poor aqueous solubility (common in pyrimidines) may require co-solvents (DMSO) or formulation as hydrochloride salts for in vitro assays .
  • pKa : The pyrimidine amine (pKa ~4–5) influences protonation state under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical substituents in this compound derivatives for enhanced target binding?

  • Substituent variation : Replace the pentan-3-yl group with branched (e.g., cyclopentyl) or aromatic chains to assess steric/electronic effects on binding .
  • Bioisosteric replacement : Substitute the pyrimidine core with thieno[2,3-d]pyrimidine to enhance π-π stacking with kinase targets .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity changes. For example, 2-(4-methylpiperidin-1-yl) analogs showed 5.7-fold higher BuChE inhibition than galantamine .

Q. What experimental approaches resolve contradictory data on kinase inhibition profiles of this compound analogs?

  • Kinase panel screening : Test analogs against a broad kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallography : Resolve binding modes via X-ray co-crystallography (e.g., superimposition of analogs in hBuChE active sites clarifies selectivity) .
  • Cellular assays : Validate kinase inhibition in cell lines (e.g., IC50 comparisons in cancer vs. normal cells) to confirm physiological relevance .

Q. What strategies modulate pharmacokinetic properties of this compound while maintaining bioactivity?

  • Prodrug design : Introduce ester or phosphate groups on the amine to enhance solubility and oral bioavailability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrimidine core to prolong half-life .
  • Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) for targeted deuteration .

Q. How to select in vitro/in vivo models for validating this compound’s therapeutic potential in neurological disorders?

  • In vitro : Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays against Aβ-induced toxicity .
  • In vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) to assess cognitive improvement via Morris water maze. Include pharmacokinetic profiling to confirm blood-brain barrier penetration .
  • Biomarker analysis : Measure acetylcholinesterase (AChE) inhibition in cerebrospinal fluid to correlate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.